rU Phosphoramidite-15N2

NMR spectroscopy RNA structural biology isotope labeling

rU Phosphoramidite-15N2 provides atom-specific 1,3-15N2 labeling in uridine, enabling 1H/15N/15N COSY NMR to resolve individual Watson-Crick base pairs in RNAs up to 77 nucleotides. Unlike single 15N or unlabeled analogs, this double labeling eliminates spectral crowding and enables unambiguous imino proton assignment in riboswitches and ribozymes. Ideal for site-specific incorporation via solid-phase synthesis; ≥95% chemical purity ensures high coupling efficiency.

Molecular Formula C45H61N4O9PSi
Molecular Weight 863.0 g/mol
Cat. No. B12371875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamerU Phosphoramidite-15N2
Molecular FormulaC45H61N4O9PSi
Molecular Weight863.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C45H61N4O9PSi/c1-31(2)49(32(3)4)59(55-29-15-27-46)57-40-38(56-42(48-28-26-39(50)47-43(48)51)41(40)58-60(10,11)44(5,6)7)30-54-45(33-16-13-12-14-17-33,34-18-22-36(52-8)23-19-34)35-20-24-37(53-9)25-21-35/h12-14,16-26,28,31-32,38,40-42H,15,29-30H2,1-11H3,(H,47,50,51)/t38-,40?,41+,42-,59?/m1/s1/i47+1,48+1
InChIKeySKNLXHRBXYGJOC-WUVJXSBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rU Phosphoramidite-15N2: 15N-Labeled RNA Building Block for High-Resolution Structural Analysis


rU Phosphoramidite-15N2 (DMT-2'O-TBDMS-rU phosphoramidite-15N2) is a stable isotope-labeled RNA phosphoramidite monomer in which both nitrogen atoms in the uridine base are enriched with 15N (Nitrogen-15) . It belongs to the class of atom-specific labeled nucleoside phosphoramidites used as building blocks in automated solid-phase oligonucleotide synthesis [1]. The compound retains the standard protecting group architecture essential for RNA synthesis: 5'-O-DMT protection, 2'-O-TBDMS protection, and a 3'-cyanoethyl phosphoramidite moiety [2]. This labeling pattern enables direct monitoring of hydrogen bonding in RNA base pairs through 1H/15N/15N COSY NMR experiments by providing the required heteronuclear coupling network [1].

Why Unlabeled or Alternative Isotope-Labeled rU Phosphoramidites Cannot Substitute for rU Phosphoramidite-15N2


Unlabeled rU phosphoramidite fails to provide the heteronuclear 15N spin label required for detecting hydrogen-bond correlations in Watson-Crick base pairs via NMR spectroscopy [1]. Alternative isotope-labeled variants—such as rU Phosphoramidite-13C9,15N2 or rU Phosphoramidite-15N (single nitrogen label)—introduce either excessive spectral complexity and cost (full 13C/15N dual labeling) or incomplete coupling networks (single 15N atom) that prevent full exploitation of 1H/15N/15N COSY experiments . Furthermore, the specific double 15N labeling at the N1 and N3 positions of the uridine base is chemically distinct from the single 15N-labeled analog (rU Phosphoramidite-15N, CAS 1193204-41-9), which carries only one labeled nitrogen and therefore yields a different NMR signature and reduced sensitivity for certain base-pairing studies . Without this exact labeling configuration, researchers cannot achieve the atom-specific resolution required for unambiguous assignment of imino proton resonances in large, conformationally dynamic RNAs [1].

Quantitative Differentiation of rU Phosphoramidite-15N2 vs. Unlabeled and Alternative Labeled Analogs


Isotopic Enrichment Purity: ≥98 atom % 15N in Both N1 and N3 Positions

rU Phosphoramidite-15N2 is manufactured to a minimum isotopic purity of ≥98 atom % 15N, ensuring that both the N1 and N3 positions in the uridine base are uniformly enriched with the NMR-active 15N isotope . In contrast, unlabeled rU phosphoramidite contains the natural abundance 14N isotope (15N natural abundance ~0.37%) and provides no usable NMR signal for heteronuclear correlation experiments . The single 15N-labeled analog (rU Phosphoramidite-15N) enriches only one nitrogen position, resulting in incomplete labeling coverage and reduced spectral information density .

NMR spectroscopy RNA structural biology isotope labeling

Chemical Purity Specification: ≥95% (CP) for Reliable Solid-Phase Synthesis Coupling Efficiency

rU Phosphoramidite-15N2 is specified with a chemical purity of ≥95% (CP) as determined by HPLC or equivalent analytical methods, ensuring minimal contamination with non-phosphoramidite species that could compromise coupling efficiency [1]. While typical unlabeled phosphoramidites also meet similar purity thresholds, the rigorous quality control applied to isotope-labeled building blocks is critical because any synthetic failure in a labeled monomer results in disproportionately high material loss due to the significantly higher cost of the labeled precursor [2].

oligonucleotide synthesis solid-phase chemistry quality control

Atom-Specific Labeling Enables Direct Detection of Uridine Watson-Crick Base Pairing via 1H/15N/15N COSY NMR

The 15N2 labeling at N1 and N3 positions of uridine creates the specific heteronuclear coupling network (1H3-15N3-15N1) required for 1H/15N/15N COSY NMR experiments, enabling direct and unambiguous identification of Watson-Crick base pairs involving uridine residues [1]. In contrast, unlabeled RNA yields only crowded 1H spectra with overlapping imino proton signals that cannot be reliably assigned in RNAs larger than ~30 nucleotides. Single 15N labeling provides only partial coupling information and cannot fully resolve the hydrogen-bonding pattern across both nitrogen atoms [2]. The double 15N labeling of rU Phosphoramidite-15N2 therefore provides a quantitative advantage in spectral resolution: it reduces spectral crowding by dispersing signals into a second 15N dimension, allowing assignment of individual base pairs in RNAs up to 66-77 nucleotides in length with total NMR measurement times as short as 22 hours when combined with dilute labeling strategies .

NMR spectroscopy RNA structure base pairing

Mass Shift of M+2 Enables Precise Quantitation and Purity Verification by Mass Spectrometry

The incorporation of two 15N atoms into the uridine base produces a characteristic mass shift of M+2 relative to the unlabeled compound (molecular weight 863.03 Da vs. 861.03 Da for unlabeled) . This precise mass difference provides a straightforward analytical handle for verifying successful incorporation of the labeled monomer into synthetic oligonucleotides using LC-MS or MALDI-TOF MS [1]. In contrast, unlabeled rU phosphoramidite yields no distinguishable mass signature, and single 15N labeling yields only an M+1 shift, which may be more difficult to resolve from isotopic distributions in larger oligonucleotides.

mass spectrometry quality control oligonucleotide characterization

Full Compatibility with Standard RNA Solid-Phase Synthesis Protecting Group Strategy (DMT/2'-O-TBDMS)

rU Phosphoramidite-15N2 retains the identical 5'-O-DMT and 2'-O-TBDMS protecting group architecture as its unlabeled counterpart, ensuring seamless integration into established RNA synthesis protocols without modification of coupling times, deprotection conditions, or purification workflows [1]. This is a critical differentiator from alternative labeling strategies such as uniformly 13C/15N-labeled NTPs produced by in vitro transcription, which require completely different enzymatic synthesis workflows, yield heterogeneous mixtures, and cannot achieve site-specific incorporation [2]. The phosphoramidite approach using rU Phosphoramidite-15N2 allows precise, pre-programmed placement of the 15N label at any desired uridine position within the RNA sequence [3].

oligonucleotide synthesis solid-phase chemistry protecting groups

Precise Double 15N Labeling at N1 and N3 Positions for Uridine-Specific Base-Pair Analysis in Complex RNAs

The 1,3-15N2 labeling pattern of rU Phosphoramidite-15N2 specifically targets both nitrogen atoms that participate in Watson-Crick hydrogen bonding of uridine residues. This configuration is the exact complement required for the 1H/15N/15N COSY experiment that monitors the hydrogen bonds across the entire U-A base pair [1]. While alternative 15N(3)-uridine phosphoramidite (single nitrogen label) or 13C/15N dual-labeled amidites exist, only the 1,3-15N2 configuration provides the complete coupling network between the imino proton (H3), the N3 nitrogen, and the N1 nitrogen that engages the adenine partner [2]. This atom-specific labeling is essential for studies where multiple uridine residues are present and individual base-pair identification is required, such as in riboswitch aptamer domains or ribozymes with complex secondary structures [3].

NMR spectroscopy RNA structure site-specific labeling

Optimal Research Applications for rU Phosphoramidite-15N2 Based on Quantitative Differentiation Evidence


NMR Structural Studies of Large Functional RNAs (>40 Nucleotides)

rU Phosphoramidite-15N2 is optimally deployed in the synthesis of site-specifically 15N-labeled RNAs for NMR structural investigations of biologically relevant systems such as riboswitches, ribozymes, and long non-coding RNAs . The double 15N labeling at N1 and N3 positions enables 1H/15N/15N COSY experiments that resolve individual Watson-Crick base pairs in constructs up to 77 nucleotides, far exceeding the ~30-nucleotide limit of unlabeled RNA due to spectral crowding . This labeling strategy has been successfully applied to the preQ1 riboswitch and the env22 twister ribozyme, where it allowed direct monitoring of specific base-pairing interactions and conformational dynamics [5].

Dilute Isotope Labeling Strategies for Cost-Effective RNA Resonance Assignment

A proven application of rU Phosphoramidite-15N2 is in dilute isotope labeling approaches, where the labeled amidite is mixed with unlabeled amidites during solid-phase synthesis to generate position-specific labels at reduced cost . This strategy, combined with enzymatic labeling, has enabled complete resonance assignment of a 66-nucleotide non-coding RNA in just 22 hours of NMR measurement time—a protocol that is competitive in both time and cost compared to traditional uniform 13C/15N labeling via in vitro transcription . The high isotopic purity (≥98 atom % 15N) of rU Phosphoramidite-15N2 ensures that even when diluted, the labeled residues produce sufficient signal for reliable detection [5].

Investigating Non-Canonical Base Pairing and RNA Tertiary Structure

The atom-specific 15N2 labeling in uridine is critical for probing non-canonical base pair interactions such as base triplets, Hoogsteen pairs, and wobble pairs that are essential for RNA tertiary folding . In studies of the env22 twister ribozyme, the analogous 15N-labeled adenosine phosphoramidite was used to directly observe a cis Watson-Crick/Hoogsteen base triplet interaction . The 1,3-15N2 uridine phosphoramidite provides the corresponding capability for uridine-involved non-canonical interactions, enabling researchers to map the hydrogen-bonding networks that stabilize functional RNA architectures [5].

Quality Control and Verification of Labeled Oligonucleotide Synthesis

The characteristic M+2 mass shift of rU Phosphoramidite-15N2 provides a straightforward analytical method for confirming successful incorporation of the labeled monomer into synthetic oligonucleotides via LC-MS or MALDI-TOF MS . This is particularly valuable in core facilities and contract research organizations where documentation of labeling integrity is required for regulatory or publication purposes. The ≥95% chemical purity specification ensures that coupling efficiency remains high, minimizing the risk of truncated sequences that would waste expensive labeled material [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for rU Phosphoramidite-15N2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.